molecular formula C21H22N4O4S B2549101 6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(pyridin-3-ylmethyl)hexanamide CAS No. 688053-89-6

6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(pyridin-3-ylmethyl)hexanamide

Cat. No. B2549101
CAS RN: 688053-89-6
M. Wt: 426.49
InChI Key: PTWIKULVJIMJBI-UHFFFAOYSA-N
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Description

6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(pyridin-3-ylmethyl)hexanamide is a useful research compound. Its molecular formula is C21H22N4O4S and its molecular weight is 426.49. The purity is usually 95%.
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Scientific Research Applications

Biological Active Sulfonamide-based Hybrid Compounds

Sulfonamides are a crucial class of drugs, displaying a wide range of pharmacological activities. Their general formula, R-SO2NHR', allows for significant structural diversity by attaching various functional groups to an aromatic, heterocycle, aliphatic, etc. This structural versatility has led to the development of sulfonamide hybrids, which incorporate other biologically active heterocycles, enhancing their therapeutic potential. Recent advances have focused on designing two-component sulfonamide hybrids containing quinazoline, among other pharmacologically significant scaffolds, showing promising antibacterial, anti-carbonic anhydrase, anti-neuropathic pain, and antitumor activities (Ghomashi et al., 2022).

Antimicrobial Applications

Quinazoline derivatives have been identified as potential agents for developing new antimicrobial treatments. Their structural complexity allows for targeting a range of bacterial and fungal pathogens with enhanced efficacy and specificity. A notable study synthesized novel quinazoline thioether derivatives, incorporating 1,2,4-triazolo[4,3-a]pyridine moieties, and evaluated them as antimicrobial agents in agriculture, demonstrating significant antibacterial activities against phytopathogenic bacteria (Fan et al., 2019).

Anticancer Research

The exploration of quinazoline derivatives in cancer research has shown promising results. Certain quinazoline compounds have been identified for their antiproliferative properties against a variety of cancer cell lines, including ovarian and lung cancers. These findings underscore the potential of quinazoline derivatives as scaffolds for developing new anticancer therapies (Pokhodylo et al., 2020).

properties

IUPAC Name

6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(pyridin-3-ylmethyl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c26-19(23-12-14-5-4-7-22-11-14)6-2-1-3-8-25-20(27)15-9-17-18(29-13-28-17)10-16(15)24-21(25)30/h4-5,7,9-11H,1-3,6,8,12-13H2,(H,23,26)(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWIKULVJIMJBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CCCCCC(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(pyridin-3-ylmethyl)hexanamide

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